molecular formula C15H23N3O4 B1428221 8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester CAS No. 1350475-39-6

8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester

Cat. No. B1428221
M. Wt: 309.36 g/mol
InChI Key: RGGKVOQZLJOEMW-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyrazine, which acts as a versatile scaffold in organic synthesis and drug development . It is commonly used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several review articles .


Physical And Chemical Properties Analysis

The compound has a molar mass of 267.28 and a predicted density of 1.36±0.1 g/cm3 . The predicted boiling point is 502.8±40.0 °C .

Scientific Research Applications

Synthesis and Derivatives

  • The compound is involved in various synthetic pathways, including the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives (Kralj et al., 2011).
  • It is used in the development of novel synthetic approaches to highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones, demonstrating versatility in incorporating various substituents (Gopalsamy & Shi, 2003).

Antimicrobial Activity

  • Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, closely related to the compound , have shown significant antimicrobial properties, suggesting potential biomedical applications (Turan-Zitouni et al., 2001).
  • Similarly, N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized through green chemistry approaches have exhibited promising antimicrobial activity (Jyothi & Madhavi, 2019).

Neuropharmacological Applications

  • Certain derivatives like 8-methylureido-4,5-dihydro-4-oxo-10H-imidazo[1,2-a]indeno[1,2-e]pyrazines have shown potent antagonist properties at ionotropic AMPA receptors, indicating potential neuropharmacological applications (Mignani et al., 2000).

Diverse Synthesis Pathways

  • The compound and its derivatives are involved in diverse synthesis pathways, leading to the formation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rossi et al., 2007).

Safety And Hazards

Imidazo[1,2-a]pyrazine-2,7 (8H)-dicarboxylic acid, 5,6-dihydro-, 7- (1,1-dimethylethyl) ester may be irritating to the eyes, skin, and respiratory system . Appropriate personal protective equipment, including protective glasses and protective gloves, should be worn when handling or using it .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several review articles . These reviews should help the scientific community to bring about future developments .

properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-16-12-10(2)17(7-8-18(11)12)14(20)22-15(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGKVOQZLJOEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester
Reactant of Route 2
8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester
Reactant of Route 3
8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester
Reactant of Route 4
Reactant of Route 4
8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester
Reactant of Route 5
8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester
Reactant of Route 6
Reactant of Route 6
8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester

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